

# Initial Investigations of Sodium Doping in Lead-Based Perovskites: A Technical Guide

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## Abstract

The introduction of dopant ions into lead-based perovskite materials has emerged as a critical strategy for enhancing their optoelectronic properties and stability, paving the way for advancements in photovoltaics and other semiconductor applications. Among various dopants, sodium (Na), owing to its small ionic radius and unique electrochemical properties, has garnered significant attention. This technical guide provides a comprehensive overview of the initial investigations into sodium doping in three prominent lead-based perovskite systems: methylammonium lead iodide (MAPbI<sub>3</sub>), formamidinium lead iodide (FAPbI<sub>3</sub>), and cesium lead iodide (CsPbI<sub>3</sub>). We delve into the synthesis methodologies, the consequential effects on material properties, and the ongoing discourse regarding the precise mechanism of sodium incorporation. This document synthesizes key quantitative data, details experimental protocols, and presents visual workflows and conceptual diagrams to facilitate a deeper understanding for researchers in the field.

## Introduction: The Rationale for Sodium Doping

Lead-halide perovskites, with their general ABX<sub>3</sub> structure, have demonstrated remarkable potential in solar cells and other optoelectronic devices.<sup>[1]</sup> However, challenges related to material stability and defect-mediated non-radiative recombination have hindered their widespread commercialization. Doping with alkali metal ions, particularly sodium, has been explored as a promising avenue to mitigate these issues.<sup>[2]</sup> The purported benefits of sodium

doping include improved crystallinity, passivation of defects, enhanced charge carrier dynamics, and consequently, improved device performance and longevity.[3][4] This guide focuses on the foundational studies that have shaped our current understanding of the role of sodium in lead-based perovskites.

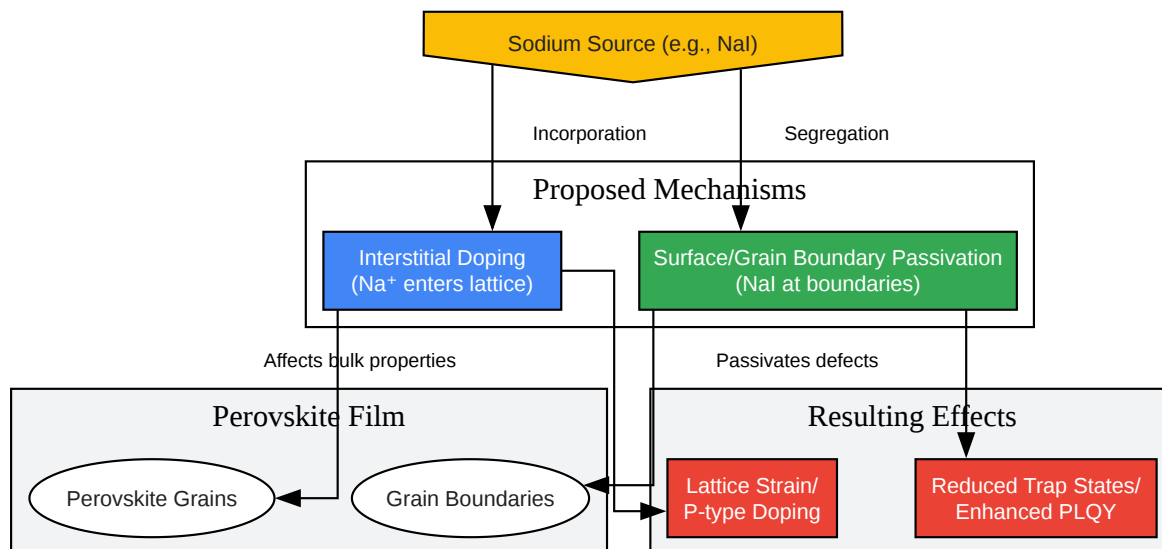
## Mechanisms of Sodium Incorporation: An Ongoing Discussion

The precise mechanism by which sodium influences perovskite properties is a subject of active research, with two primary hypotheses dominating the discourse.

**2.1. Interstitial Doping and Lattice Effects:** One theory posits that sodium ions, due to their small size, can occupy interstitial sites within the perovskite crystal lattice. This incorporation can lead to lattice expansion and alter the electronic structure.[5] Theoretical calculations have suggested that interstitial sodium can induce a p-type doping effect in materials like MAPbI<sub>3</sub>. [6]

**2.2. Surface and Grain Boundary Passivation:** A contrasting view, supported by high-resolution solid-state NMR studies, suggests that sodium has a low capacity to incorporate into the bulk perovskite lattice.[7] Instead, it is proposed that unreacted sodium halides reside at the grain boundaries and surfaces of the perovskite film.[7] These sodium salts, being hygroscopic, may interact with ambient moisture to form hydrated surface layers that passivate defects, such as iodide vacancies, thereby reducing non-radiative recombination pathways.[3][7]

Below is a diagram illustrating these proposed mechanisms.



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Proposed mechanisms of sodium incorporation in lead-based perovskites.

## Experimental Protocols

This section details common experimental procedures for the synthesis and characterization of sodium-doped lead-based perovskites, with a specific focus on MAPbI<sub>3</sub>, for which detailed protocols are well-documented.

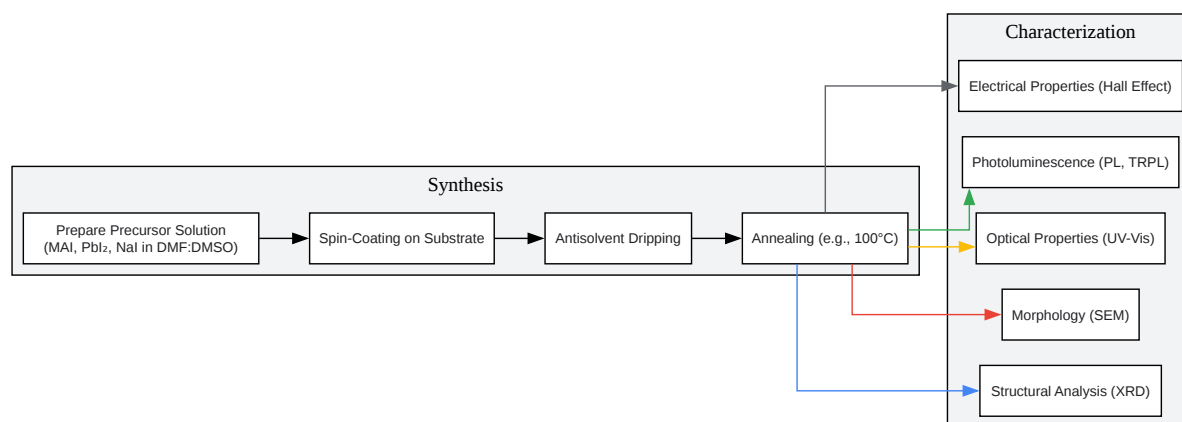
### 3.1. Synthesis of Na-Doped MAPbI<sub>3</sub> Thin Films

A widely adopted method for synthesizing Na-doped MAPbI<sub>3</sub> is the one-step spin-coating technique with an antisolvent treatment.

- Precursor Solution Preparation:
  - Prepare a stock solution of MAPbI<sub>3</sub> by dissolving methylammonium iodide (MAI) and lead iodide (PbI<sub>2</sub>) in a mixed solvent system, typically N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) in a 4:1 volume ratio.[6] The concentration is typically around 1 M.

- Prepare a separate sodium iodide (NaI) solution in the same DMF/DMSO solvent mixture.
- Add the NaI solution to the MAPbI<sub>3</sub> precursor solution to achieve the desired molar doping ratio (e.g., 1%, 5%, 10% NaI relative to PbI<sub>2</sub>).<sup>[6]</sup> Stir the final solution for several hours in an inert atmosphere (e.g., a glovebox).
- Thin Film Deposition:
  - Clean substrates (e.g., FTO-coated glass) sequentially with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone or plasma treatment.
  - Spin-coat the Na-doped precursor solution onto the substrate. A typical two-step program involves a low-speed spin (e.g., 700 rpm for 3 seconds) followed by a high-speed spin (e.g., 4000 rpm for 30 seconds).<sup>[6]</sup>
  - During the high-speed step, dispense an antisolvent (e.g., chlorobenzene or toluene) onto the spinning substrate to induce rapid crystallization.
  - Anneal the deposited film on a hotplate, for instance, at 100°C for 10-15 minutes, to remove residual solvent and complete the perovskite crystallization.

The general workflow for synthesis and subsequent characterization is depicted below.



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General experimental workflow for Na-doped perovskite thin film synthesis and characterization.

### 3.2. Characterization Techniques

- **X-ray Diffraction (XRD):** To analyze the crystal structure, phase purity, and changes in lattice parameters upon doping.
- **Scanning Electron Microscopy (SEM):** To investigate the film morphology, including grain size and uniformity.
- **UV-Visible (UV-Vis) Spectroscopy:** To determine the optical absorption properties and estimate the bandgap of the perovskite films.
- **Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL):** To assess the emission properties and charge carrier dynamics (e.g., carrier lifetime).

- Hall Effect Measurements: To determine the charge carrier type (n- or p-type), concentration, and mobility.

## Quantitative Analysis of Sodium Doping Effects

The introduction of sodium has been shown to quantitatively alter the structural, optical, and electrical properties of lead-based perovskites. The following tables summarize key findings from initial investigations.

Table 1: Effect of Sodium Doping on MAPbI<sub>3</sub> Properties

Doping Level (NaI:PbI <sub>2</sub> )	Resistivity (Ω·cm)	Carrier Concentration (cm <sup>-3</sup> )	Hall Mobility (cm <sup>2</sup> /V·s)	PL Peak Position
0% (Intrinsic)	High (quasi-insulating)	Not reliably measured	Not reliably measured	~785 nm
1%	~1.0 x 10 <sup>5</sup>	~2.0 x 10 <sup>12</sup> (p-type)	~30	Slight blueshift
5%	~5.0 x 10 <sup>3</sup>	~5.0 x 10 <sup>12</sup> (p-type)	~25	Slight blueshift
10%	~1.0 x 10 <sup>3</sup>	~1.0 x 10 <sup>13</sup> (p-type)	~20	Slight blueshift
Data synthesized from Ref. <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[8]</a>				

Table 2: Impact of Sodium Doping on Perovskite Solar Cell Performance

Perovskite Type	Doping Condition	Voc (V)	Jsc (mA/cm <sup>2</sup> )	FF (%)	PCE (%)	Reference
MAPbI <sub>3</sub>	+ NaI	~0.93	~22.3	~72	~14.3	[1]
FAPbI <sub>3</sub> (QDs)	+ Na-glutamate	-	-	-	13.26	[9]
CsPbI <sub>3</sub>	+ Na doping	0.92	-	-	10.7	[4]

Note:

Direct comparison is challenging due to variations in device architecture and fabrication conditions.

## Summary of Effects Across Perovskite Systems

- MAPbI<sub>3</sub>: Sodium doping has been shown to convert intrinsically n-type or quasi-insulating MAPbI<sub>3</sub> into a p-type semiconductor.[4][6] It also leads to an increase in grain size, improved film morphology, and passivation of defects, resulting in longer photocarrier lifetimes.[4][8] A slight blueshift in the photoluminescence peak is also commonly observed.[4]
- FAPbI<sub>3</sub>: In formamidinium-based perovskites, sodium doping, often as part of a multi-cation engineering strategy, has been associated with stabilizing the desired black perovskite phase.[10] In quantum dot solar cells, surface treatment with sodium salts has been shown to inhibit iodine vacancy formation, leading to enhanced device efficiency.[9]
- CsPbI<sub>3</sub>: For all-inorganic cesium lead iodide, sodium doping has been reported to significantly improve the grain quality and reduce defect density.[4] This leads to a

substantial increase in the open-circuit voltage (Voc) and overall power conversion efficiency of corresponding solar cells.[4]

## Conclusion and Future Outlook

Initial investigations have consistently demonstrated the beneficial effects of sodium doping on the properties and performance of lead-based perovskites. The primary advantages include improved crystal quality, defect passivation, and enhanced electrical conductivity. While the precise mechanism of sodium's action—be it interstitial doping, surface passivation, or a combination thereof—remains a topic of debate, its positive impact on device performance is evident.

Future research should focus on elucidating the exact location and chemical state of sodium within different perovskite compositions through advanced characterization techniques. A deeper understanding of the doping mechanism will enable more rational design of doping strategies to further enhance the efficiency and long-term stability of perovskite-based optoelectronic devices, bringing them closer to widespread industrial application.

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